molecular formula C25H23F2NO4 B2911184 2-(3-fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 486426-32-8

2-(3-fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2911184
CAS No.: 486426-32-8
M. Wt: 439.459
InChI Key: YVJVWQMFOPBTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by distinct substituents:

  • Position 1: A (4-fluorophenoxy)methyl group.
  • Position 2: A 3-fluorobenzoyl moiety.
  • Positions 6 and 7: Methoxy groups, a common feature in bioactive tetrahydroisoquinolines.

The fluorine atoms at the benzoyl and phenoxy groups may enhance metabolic stability and receptor affinity, as seen in related fluorinated derivatives .

Properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2NO4/c1-30-23-13-16-10-11-28(25(29)17-4-3-5-19(27)12-17)22(21(16)14-24(23)31-2)15-32-20-8-6-18(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVWQMFOPBTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)F)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known bioactive compounds, it may influence pathways related to cell signaling, metabolism, or protein synthesis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of fluorine atoms might enhance its metabolic stability, while the methoxy groups could potentially influence its solubility and absorption.

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Agents
  • 1-(4’-Dimethylaminophenyl)-THIQ Hydrochloride: Dose-dependent analgesia (hot plate and writhing tests). Superior to NSAIDs (e.g., diclofenac) in inflammation models .
  • Target Compound : Expected to exhibit similar or enhanced activity due to fluorinated aromatic groups, which may reduce oxidative metabolism.
σ2 Receptor Ligands
  • RM273 : Binds σ2 receptors with high selectivity; used in neuroimaging .

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